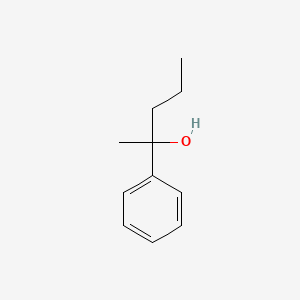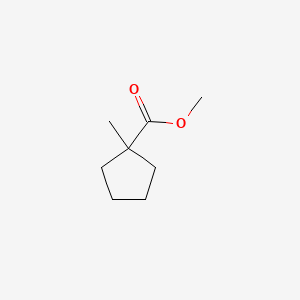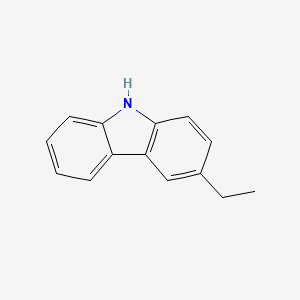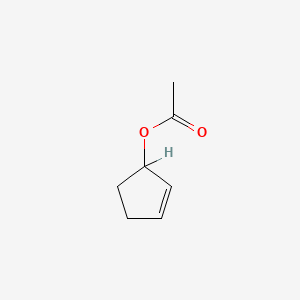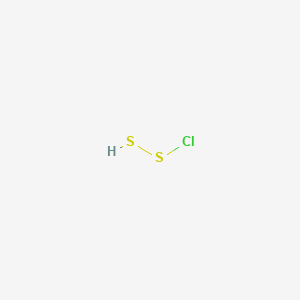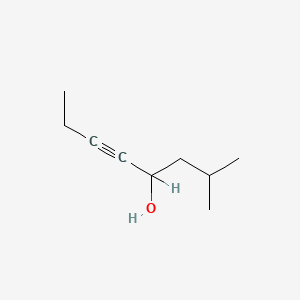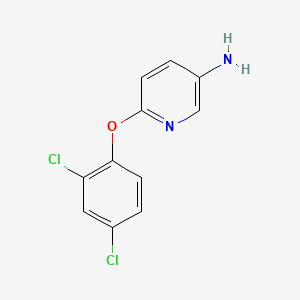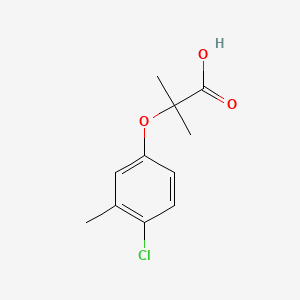
2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid
説明
2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid is a chemical compound with the CAS Number: 777-54-8 . Its molecular weight is 214.65 . The compound is also known as 2-(4-chloro-3-methyl-phenoxy)-2-methyl-propionic acid with a slightly different molecular weight of 228.67 .
Synthesis Analysis
While there are no direct synthesis methods available for this specific compound, related compounds have been synthesized through various methods. For instance, derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) were synthesized and evaluated for in vivo analgesic potential .Molecular Structure Analysis
The compound has a complex molecular structure. The InChI code for the compound is 1S/C10H11ClO3/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a solid . The SMILES string representation of the compound is Cc1cc(OC©©C(O)=O)ccc1Cl . The compound’s empirical formula is C11H13ClO3 .科学的研究の応用
Application
The compound “2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid” has been used in the synthesis of a novel series of p-chloro-m-cresol Schiff bases .
Method of Application
The synthesis involved the reaction of p-chloro-m-cresol with ethylchloroacetate in anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy) acetate. This was then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy) acetohydrazide. The resultant compound was treated with different aromatic furfural aldehydes to yield Schiff bases .
Results
The synthesized Schiff bases were tested for their in vitro antibacterial activity against various bacterial strains. The most effective compound exhibited very promising antibacterial activity when tested against strains of S. epidermidis, K. pneumoniae. Other compounds displayed moderate to good antibacterial activity . The synthesized Schiff bases also showed significant anthelmintic activity against two species of earthworms .
Analgesic Potential
Application
The compound “2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid” has been used in the synthesis of a novel series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives .
Method of Application
The synthesis involved the reaction of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol with various reagents to yield TFMP derivatives .
Results
The synthesized TFMP derivatives were tested for their in vivo analgesic potential. Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action. The results indicate that these compounds are useful as analgesics .
Antimicrobial and Anthelmintic Evaluations
Application
The compound “2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid” has been used in the synthesis of a novel series of 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides .
Method of Application
The synthesis involved the reaction of p-chloro-m-cresol with ethylchloroacetate in anhydrous conditions to yield 2-(4-chloro-3-methylphenoxy) acetate. This was then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy) acetohydrazide. The resultant compound was treated with different aromatic furfural aldehydes to yield Schiff bases .
Results
The synthesized compounds were tested for their in vitro antibacterial screening against various bacterial strains. The most effective compound exhibited very promising antibacterial activity when tested against strains of S. epidermidis, K. pneumoniae. Other compounds displayed moderate to good antibacterial activity . The synthesized Schiff bases also showed significant anthelmintic activity against two species of earthworms .
Safety And Hazards
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7-6-8(4-5-9(7)12)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPACJSWITQPMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211488 | |
| Record name | Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)-2-methylpropanoic acid | |
CAS RN |
62443-89-4 | |
| Record name | Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062443894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-(4-chloro-3-methylphenoxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62443-89-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



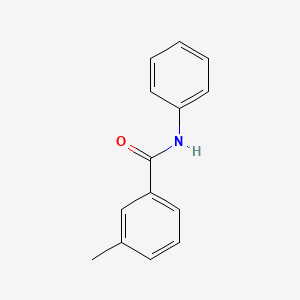
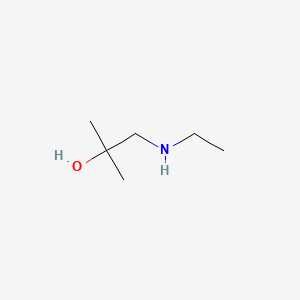
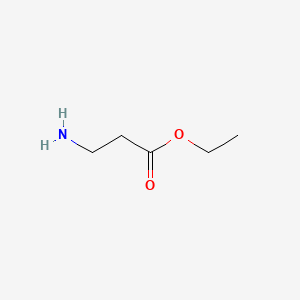
![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1597405.png)


